molecular formula C5H10KOS2 B1312826 Potassium butylxanthate CAS No. 871-58-9

Potassium butylxanthate

Cat. No.: B1312826
CAS No.: 871-58-9
M. Wt: 189.4 g/mol
InChI Key: KSVBYVVJHHRFPJ-UHFFFAOYSA-N
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Description

Potassium butylxanthate is an organosulfur compound widely used in the mining industry as a flotation agent. It is a yellowish powder with a pungent odor and is soluble in water. The compound is known for its ability to selectively bind to sulfide minerals, making it an essential reagent in the extraction of valuable metals such as copper, lead, and zinc .

Biochemical Analysis

Biochemical Properties

Potassium butylxanthate plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes, proteins, and other biomolecules. It acts as a strong nucleophile, reacting with electrophilic centers in biomolecules. This compound interacts with various enzymes, including those involved in oxidative stress responses and detoxification processes. For example, it can inhibit the activity of certain oxidoreductases by binding to their active sites, thereby affecting the redox balance within cells .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the MAPK pathway. This compound can also modulate the expression of genes involved in antioxidant defense, apoptosis, and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to thiol groups in proteins, leading to the formation of mixed disulfides and the inhibition of enzyme activity. This compound can also act as an electrophile, reacting with nucleophilic centers in DNA and RNA, potentially causing mutations and affecting gene expression. Additionally, this compound can modulate the activity of transcription factors, thereby influencing the transcriptional regulation of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under neutral and alkaline conditions but can degrade under acidic conditions, leading to the formation of carbon disulfide and other byproducts. Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent oxidative stress and alterations in cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium butylxanthate is synthesized by reacting potassium hydroxide with butanol to form potassium butoxide, which is then reacted with carbon disulfide to produce this compound . The reaction is typically carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the preparation of this compound involves a continuous process where potassium hydroxide and butanol are mixed in large reactors. Carbon disulfide is then added to the mixture, and the reaction is allowed to proceed under controlled conditions. The product is then purified and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Potassium butylxanthate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium butylxanthate has a wide range of applications in scientific research:

Mechanism of Action

Potassium butylxanthate acts by selectively binding to the surface of sulfide minerals, forming a hydrophobic layer that allows the minerals to be separated from the ore during the flotation process. The compound interacts with metal ions on the mineral surface, forming stable metal-xanthate complexes that enhance the flotation efficiency .

Comparison with Similar Compounds

Similar Compounds

  • Potassium ethylxanthate
  • Potassium isobutylxanthate
  • Potassium amylxanthate

Uniqueness

Potassium butylxanthate is unique due to its optimal balance of hydrophobicity and reactivity, making it highly effective in the flotation of a wide range of sulfide minerals. Compared to other xanthates, it offers better selectivity and higher recovery rates in mineral processing .

Properties

CAS No.

871-58-9

Molecular Formula

C5H10KOS2

Molecular Weight

189.4 g/mol

IUPAC Name

potassium;butoxymethanedithioate

InChI

InChI=1S/C5H10OS2.K/c1-2-3-4-6-5(7)8;/h2-4H2,1H3,(H,7,8);

InChI Key

KSVBYVVJHHRFPJ-UHFFFAOYSA-N

SMILES

CCCCOC(=S)[S-].[K+]

Canonical SMILES

CCCCOC(=S)S.[K]

871-58-9

Pictograms

Irritant

Related CAS

110-50-9 (Parent)

Origin of Product

United States

Synthesis routes and methods

Procedure details

380 g of carbon disulfide were added at 20°-30° C to a mixture of 280 g of potassium hydroxide pellets and 2.5 liters of n-butanol and after stirring the mixture for 2 hours, it was vacuum filtered The precipitate was washed with butanol and then ether to obtain 640 l g of potassium O-n-butyl dithiocarbonate melting at ≈ 260° C (dec). A mixture of 190 g of the latter product, 1 liter of benzene and 500 ml of methyl iodide was refluxed for 10 hours and then was filtered. The filtrate was evaporated to dryness and the residue was rectified to obtain 156 g of methyl O-n-butyl dithiocarbonate with a boiling point of 74° C at 0.5 mm Hg.
Quantity
380 g
Type
reactant
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step One
Name
potassium O-n-butyl dithiocarbonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium butylxanthate
Reactant of Route 2
Potassium butylxanthate

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